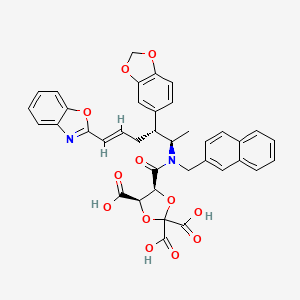

1,3-Dioxolane-2,2,4-tricarboxylic acid, 5-((((1R,2R,4E)-2-(1,3-benzodioxol-5-yl)-5-(2-benzoxazolyl)-1-methyl-4-pentenyl)(2-naphthalenylmethyl)amino)carbonyl)-, (4R,5S)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für J-104135 sind in der öffentlichen Literatur nicht weit verbreitet. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die bestimmte Reagenzien und Katalysatoren umfassen. Industrielle Produktionsverfahren umfassen typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

J-104135 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

J-104135 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Farnesyltransferase und ihre Auswirkungen auf die Protein-Farnesylierung zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von Farnesylierten Proteinen in zellulären Prozessen und Krankheitsmechanismen zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Krebs, bei denen die Hemmung der Protein-Farnesylierung das Wachstum und die Proliferation von Krebszellen stören kann.

Wirkmechanismus

J-104135 übt seine Wirkung aus, indem es Farnesylpyrophosphat kompetitiv daran hindert, an die Farnesyltransferase zu binden. Diese Hemmung verhindert die Farnesylierung von Proteinen, insbesondere des Ras-Proteins, das für seine ordnungsgemäße Funktion unerlässlich ist. Durch die Blockierung der Farnesylierung von Ras stört J-104135 die Signalwege, die am Zellwachstum und der -differenzierung beteiligt sind, was zu einer Unterdrückung des Tumorwachstums führt .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic and Metabolic Disorders:

Research indicates that derivatives of dioxolane compounds can act as potent agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These compounds have shown promise in lowering plasma triglyceride levels and improving cholesterol profiles in diabetic models. A study highlighted the effectiveness of specific dioxolane derivatives in managing type 2 diabetes by enhancing lipid metabolism and reducing cardiovascular risks associated with the disease .

Anticancer Activity:

Compounds similar to 1,3-dioxolane-2,2,4-tricarboxylic acid have been investigated for their anticancer properties. The structural components of these compounds can interact with cellular pathways involved in cancer progression. For instance, modifications that enhance the binding affinity to specific biological targets have been explored to develop novel anticancer agents .

Materials Science

Polymer Chemistry:

The dioxolane structure is utilized in the synthesis of polymers and copolymers. Its ability to form stable cyclic structures makes it a valuable monomer for producing materials with desirable mechanical properties. Research has shown that incorporating dioxolane derivatives into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for applications in coatings and advanced materials .

Electrochemical Applications:

1,3-Dioxolane derivatives are also being studied for their potential use in electrochemical devices. Their unique electronic properties enable them to function as electrolytes or conductive additives in batteries and supercapacitors. The incorporation of these compounds can improve the ionic conductivity and overall performance of energy storage systems.

Biochemical Research

Drug Delivery Systems:

The structural versatility of 1,3-dioxolane-2,2,4-tricarboxylic acid allows it to be employed as a building block for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Researchers are exploring its use in targeted drug delivery where specific release profiles are required .

Enzyme Inhibition Studies:

In biochemical research, derivatives of dioxolane compounds have been evaluated for their potential as enzyme inhibitors. Their ability to mimic substrate structures allows them to interfere with enzyme activity effectively. This application is particularly relevant in developing therapeutic agents targeting metabolic enzymes involved in various diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Antidiabetic agents; anticancer activity | PPARα agonists; potential anticancer compounds |

| Materials Science | Used in polymer synthesis; electrochemical devices | Enhanced mechanical properties; improved ionic conductivity |

| Biochemical Research | Drug delivery systems; enzyme inhibition studies | Improved drug solubility; effective enzyme inhibitors |

Case Studies

-

PPAR Agonist Development:

A series of studies focused on synthesizing dioxolane derivatives that exhibit selective PPARα agonist activity. These compounds were tested in vivo on diabetic mouse models, demonstrating significant improvements in lipid profiles and suggesting their potential as therapeutic agents for metabolic disorders . -

Polymer Applications:

Research has shown that incorporating 1,3-dioxolane into polymer formulations can lead to materials with enhanced thermal stability and mechanical strength. These materials are being explored for use in high-performance coatings and structural applications .

Wirkmechanismus

J-104135 exerts its effects by competitively inhibiting farnesyl pyrophosphate from binding to farnesyltransferase. This inhibition prevents the farnesylation of proteins, particularly the Ras protein, which is essential for its proper function. By blocking the farnesylation of Ras, J-104135 disrupts the signaling pathways involved in cell growth and differentiation, leading to the suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

J-104135 ist einzigartig in seiner Fähigkeit, die Farnesyltransferase in einer Farnesylpyrophosphat-kompetitiven Weise spezifisch zu hemmen. Ähnliche Verbindungen umfassen:

MK-0969: Ein weiterer Farnesyltransferase-Inhibitor mit ähnlichen Eigenschaften und Anwendungen.

Farnesyltransferase-Inhibitoren: Eine Klasse von Verbindungen, die die Farnesylierung von Proteinen hemmen und potenzielle therapeutische Anwendungen bei der Krebsbehandlung haben.

J-104135 zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung der Farnesyltransferase aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und Arzneimittelentwicklung macht .

Biologische Aktivität

1,3-Dioxolane-2,2,4-tricarboxylic acid, particularly in its complex form with various substituents such as those involving benzodioxole and naphthalenylmethyl groups, has garnered attention in recent biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 1,3-Dioxolane-2,2,4-tricarboxylic acid, 5-((((1R,2R,4E)-2-(1,3-benzodioxol-5-yl)-5-(2-benzoxazolyl)-1-methyl-4-pentenyl)(2-naphthalenylmethyl)amino)carbonyl)-, (4R,5S)-

- Molecular Formula : C25H25N1O8

- Molecular Weight : 465.47 g/mol

The presence of multiple functional groups in the compound suggests a diverse range of interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of dioxolane compounds exhibit significant antimicrobial activity. For instance:

- Biofilm Inhibition : Compounds similar to 1,3-dioxolane derivatives have shown efficacy against biofilms formed by both Gram-positive and Gram-negative bacteria. In particular, N-substituted aryl compounds demonstrated strong activity against Salmonella enterica and Pseudomonas aeruginosa biofilms .

Anticancer Activity

The anticancer potential of dioxolane derivatives has been explored through various mechanisms:

- Cell Proliferation Inhibition : Certain dioxolane compounds have been reported to inhibit cell proliferation in cancer cell lines. For example, studies on related structures showed that they could induce apoptosis in colorectal cancer cells .

The mechanisms through which these compounds exert their biological effects include:

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that dioxolane derivatives may modulate ROS levels within cells, contributing to their cytotoxic effects against cancer cells .

- Enzyme Inhibition : The inhibition of key enzymes involved in cellular metabolism has been noted as a potential mechanism for the biological activity of these compounds .

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial properties of dioxolane derivatives:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxolane A | E. coli | 12 µg/mL |

| Dioxolane B | S. aureus | 8 µg/mL |

| Dioxolane C | C. albicans | 16 µg/mL |

These findings indicate that certain derivatives possess potent antimicrobial properties suitable for further development as therapeutic agents.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of a related dioxolane compound on colorectal cancer cells revealed:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Dioxolane X (10 µM) | 60 | 30 |

| Dioxolane X (20 µM) | 30 | 70 |

This study highlights the compound's ability to significantly reduce cell viability and increase apoptosis rates in cancer cells.

Eigenschaften

CAS-Nummer |

191088-19-4 |

|---|---|

Molekularformel |

C38H32N2O12 |

Molekulargewicht |

708.7 g/mol |

IUPAC-Name |

(4R,5S)-5-[[(E,2R,3R)-3-(1,3-benzodioxol-5-yl)-6-(1,3-benzoxazol-2-yl)hex-5-en-2-yl]-(naphthalen-2-ylmethyl)carbamoyl]-1,3-dioxolane-2,2,4-tricarboxylic acid |

InChI |

InChI=1S/C38H32N2O12/c1-21(26(25-15-16-29-30(18-25)49-20-48-29)9-6-12-31-39-27-10-4-5-11-28(27)50-31)40(19-22-13-14-23-7-2-3-8-24(23)17-22)34(41)32-33(35(42)43)52-38(51-32,36(44)45)37(46)47/h2-8,10-18,21,26,32-33H,9,19-20H2,1H3,(H,42,43)(H,44,45)(H,46,47)/b12-6+/t21-,26+,32+,33-/m1/s1 |

InChI-Schlüssel |

CXDSZFRIMJUZKT-MRGWGSTCSA-N |

SMILES |

CC(C(CC=CC1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)C7C(OC(O7)(C(=O)O)C(=O)O)C(=O)O |

Isomerische SMILES |

C[C@H]([C@H](C/C=C/C1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)[C@@H]7[C@@H](OC(O7)(C(=O)O)C(=O)O)C(=O)O |

Kanonische SMILES |

CC(C(CC=CC1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)C7C(OC(O7)(C(=O)O)C(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

J-104871; UNII-6137X5QNJF; J104871; J 104871; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.